Home > Products > Screening Compounds P67979 > 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one -

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one

Catalog Number: EVT-15194716
CAS Number:
Molecular Formula: C17H14BrNO2
Molecular Weight: 344.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is a synthetic organic compound with potential applications in pharmaceuticals and medicinal chemistry. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The presence of bromine and methoxy groups in its structure may enhance its reactivity and biological activity.

Source

The compound can be derived from various synthetic routes involving quinoline derivatives. Research has highlighted its synthesis and the exploration of related compounds for biological evaluation, particularly in the context of drug discovery and development .

Classification

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one can be classified as:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Bromo group, methoxy group, carbonyl group
  • IUPAC Name: 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
Synthesis Analysis

Methods

The synthesis of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Quinoline Skeleton: This can be achieved through cyclization reactions involving an appropriate precursor such as 2-aminoaryl ketones or similar compounds.
  2. Bromination: The introduction of the bromine atom can be accomplished using brominating agents like N-bromosuccinimide or bromine in the presence of a catalyst.
  3. Methoxylation: The methoxy group can be introduced via methylation reactions, often utilizing reagents like dimethyl sulfate or methyl iodide under basic conditions.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., argon), and purification steps like recrystallization or chromatography to isolate the desired product in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one features:

  • A quinoline ring system
  • A bromine atom attached to one of the carbon atoms in the quinoline ring
  • A methoxyphenyl substituent at the 4-position
  • A ketone functional group at the 2-position

Data

The molecular formula is C16H14BrN1O2C_{16}H_{14}BrN_{1}O_{2} with a molecular weight of approximately 344.19 g/mol. The compound's structure can be visualized using molecular modeling software or through X-ray crystallography when available.

Chemical Reactions Analysis

Reactions

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one may participate in various chemical reactions typical for quinoline derivatives, including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can react with amines or hydrazines to form more complex structures.

Technical Details

Each reaction requires specific conditions such as solvent choice, temperature control, and reaction time to optimize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Anticancer Activity: It may inhibit specific kinases involved in cell proliferation.
  • Antimicrobial Activity: The compound could interfere with bacterial cell wall synthesis or function by targeting ribosomal RNA.

Data

Studies indicate that quinoline derivatives exhibit a range of mechanisms depending on their structural modifications and target interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges between 140–142 °C based on crystallization conditions.
  • Solubility: Soluble in organic solvents such as ethanol and acetonitrile; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers (bromine and carbonyl).

Relevant analyses such as spectral data (NMR, IR) can provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases.
  • Biological Research: Studying enzyme inhibition or receptor binding affinities.
  • Synthetic Chemistry: As an intermediate for synthesizing more complex organic molecules.

Research continues to explore its full potential in various fields, particularly in medicinal chemistry due to its promising biological activities .

Introduction to Quinolin-2(1H)-one Derivatives in Targeted Therapeutics

Quinolin-2(1H)-one derivatives represent a privileged scaffold in anticancer drug discovery due to their structural versatility and capacity for multimodal target engagement. These nitrogen-containing heterocycles exhibit diverse biological activities, with particular significance in modulating protein folding pathways and cytoskeletal dynamics in cancer cells. The structural evolution of this chemical class has progressed from natural product-inspired designs (e.g., novobiocin) to synthetically tractable analogues optimized for specific molecular interactions. This section contextualizes the emergence of 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one within this pharmacological landscape, highlighting its unique positioning as a C-terminal Hsp90 inhibitor and tubulin-targeting agent [4] [5].

Role of Hsp90 Inhibition in Cancer Therapy: Contextualizing C-Terminal Domain Targeting

Heat shock protein 90 (Hsp90) enables oncoprotein stability and represents a high-value target in oncology. Traditional N-terminal inhibitors (e.g., geldanamycin derivatives) induce compensatory heat shock responses that limit therapeutic efficacy. In contrast, C-terminal Hsp90 inhibitors avoid this resistance mechanism by binding to a cryptic ATP pocket distal to the N-domain, thereby disrupting chaperone function without triggering cytoprotective pathways [4] [5]. The quinolin-2(1H)-one scaffold emerged as a promising C-terminal targeting chemotype through structural simplification of natural products like novobiocin.

Key pharmacological advantages of C-terminal inhibition include:

  • Absence of heat shock response (HSR) induction: Unlike N-terminal inhibitors, compounds like 6BrCaQ do not upregulate Hsp70/Hsp27, mitigating a key resistance pathway [2].
  • Degradation of oncogenic clients: Promotes ubiquitin-mediated degradation of HER2, Raf-1, and CDK-4 at low micromolar concentrations (IC₅₀ = 5-50 μM across breast/prostate cancer lines) [4].
  • Mitochondrial targeting capability: Conjugation with triphenylphosphonium (TPP) enables submicromolar activity against TRAP1, the mitochondrial Hsp90 homolog (GI₅₀ = 8-300 nM) [5].

Table 1: Comparative Efficacy of Hsp90 Inhibitory Scaffolds [4] [5]

Scaffold TypeRepresentative CompoundHsp70 InductionClient Protein DegradationIC₅₀/GI₅₀ Range
N-terminal inhibitors17-AAGSignificantHER2, Raf-110-100 nM
C-terminal inhibitorsNovobiocinNoneLimited spectrum>100 μM
Quinolinone-based6BrCaQNoneHER2, Raf-1, CDK-45-50 μM
Mitochondrial-targeted6BrCaQ-C10-TPPNoneTRAP1 clients0.008-0.30 μM

Structural Evolution of 6BrCaQ Analogues and Their Pharmacological Relevance

The optimization of 6BrCaQ ([6-bromocanthin-4-one]) exemplifies rational scaffold hopping in anticancer design. Initial simplification retained the core 3-amidoquinolin-2-one structure while introducing a bromine atom at C6 to enhance target binding and cellular permeability. Subsequent structural refinements focused on three key areas:

  • Heterocycle replacement at C3: Replacing the amide with benzoxazole, benzothiazole, or purine moieties via Pd/Cu-catalyzed C-H functionalization improved Hsp90 affinity. Purine derivatives (e.g., compound 3e) showed enhanced activity against MDA-MB-231 and PC-3 lines (IC₅₀ = 28 μM) through additional π-stacking interactions in the C-terminal binding pocket [2].

  • C6 diversification: Liebeskind-Srogl cross-coupling enabled arylation/amination of C6-thiomethyl purine derivatives, yielding analogues (4a-h, 5a) with modulated electronic properties and steric bulk. Electron-donating groups (e.g., p-methoxyphenyl in 4a) improved solubility without compromising activity (61% yield via PdDppfCl₂ catalysis) [2].

  • Quinoline ring modifications: Introduction of a 4-hydroxy group (as in pyrano[3,2-c]quinolones) generated bifunctional agents with nanomolar tubulin inhibition (e.g., compound 41, GI₅₀ = 14 nM in HeLa) while maintaining Hsp90 engagement [4].

Table 2: Structure-Activity Relationships of 6BrCaQ Analogues [2] [4]

Modification SiteStructural ChangeBiological ImpactPotency Enhancement
C3 positionAmide → Purine (3e)Improved Hsp90 binding; CDK1 degradationIC₅₀ = 28 μM (MDA-MB-231)
C6 position (purine)SMe → p-MeOPh (4a)Enhanced solubility; maintained activity61% yield; similar IC₅₀
C4 positionH → OH (pyranoquinolones)Acquired tubulin polymerization inhibitionGI₅₀ = 14-380 nM (HeLa)
N1 positionMethyl → β-arylethyl (20)Moderate activity retentionGI₅₀ = 22.7 μM (HeLa)

Rational Design of 3-Substituted Quinolin-2(1H)-ones as Multifunctional Anticancer Agents

The strategic incorporation of 3-bromo-4-(3-methoxyphenyl) pharmacophores on the quinolinone nucleus enables dual targeting of Hsp90 and microtubule dynamics. This bifunctionality arises from:

Hsp90 C-Terminal Binding Optimization

  • The 3-bromo substituent mimics noviose sugar interactions in novobiocin, forming hydrophobic contacts with Leu1036, Gly1035, and Phe1028 in the C-terminal binding pocket [4].
  • The 3-methoxyphenyl group at C4 extends into a hydrophilic subpocket, with the methoxy oxygen forming water-mediated hydrogen bonds with Asp1027. This positioning explains the 10-fold potency increase over unsubstituted analogues [2] [4].
  • Purine-quinolinone hybrids (e.g., PU-H71 derivatives) leverage adenine-mimetic properties to engage Asn1029 and Gly1030 via bifurcated hydrogen bonds, achieving low micromolar binding (Kd = 1.8 μM) [5].

Microtubule Destabilization Mechanisms

Simultaneous tubulin targeting is achieved through:

  • Planar chromene systems: Pyrano[3,2-c]quinolones (e.g., 35, 41) disrupt tubulin polymerization by binding at the colchicine site, inducing G2/M arrest (IC₅₀ = 150 nM for tubulin inhibition) [4].
  • Spatial compatibility: The 3-aryl substituent occupies the same hydrophobic cleft as combretastatin A-4, with the methoxy group forming critical hydrogen bonds with β-tubulin's Lys254 residue [4].

Synthetic Methodologies Enabling Diversification

  • Liebeskind-Srogl Coupling: Enables C-C bond formation between quinolinone-thioethers and boronic acids (PdDppfCl₂/CuTC, 39-89% yield) for late-stage diversification [2].
  • Multicomponent Reactions (MCRs): Single-step assembly of pyranoquinolones from 4-hydroxyquinolones, aldehydes, and malononitrile (75-97% yield) under eco-friendly conditions [4].
  • Microwave-Assisted Synthesis: Accelerates heterocycle formation (e.g., pyrimidine-quinolinones 6a-i) with improved purity and reduced reaction times [3].

Properties

Product Name

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one

IUPAC Name

3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3

InChI Key

NICYHSJDYPYXKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.